

# Toxicological profile and safety data of Cinoxate

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## Compound of Interest

Compound Name: Cinoxate

Cat. No.: B143559

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## Cinoxate: A Toxicological and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: **Cinoxate** (2-ethoxyethyl p-methoxycinnamate) is an organic UVB-absorbing agent first approved by the U.S. Food and Drug Administration (FDA) in 1961 for use in sunscreen products. As one of the earlier chemical filters, it represents a foundational chapter in the history of photoprotection. However, the landscape of sunscreen technology and regulatory safety standards has evolved significantly since its introduction. Due to a notable lack of comprehensive, modern toxicological data and the development of more effective, broad-spectrum UV filters, **Cinoxate** has become largely obsolete in contemporary sunscreen formulations.

This technical guide provides a detailed overview of the available toxicological and safety data for **Cinoxate**. It is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting not only the known aspects of its safety profile but also the critical data gaps that have led to its current regulatory standing. For comparative context, data for the structurally related and more thoroughly studied cinnamate, Octinoxate (2-ethylhexyl p-methoxycinnamate), is provided where relevant to illustrate the type of comprehensive data that modern sunscreen actives require.

## Physicochemical Properties

**Cinoxate** is a slightly yellow, viscous liquid. It is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol. Its primary function as a sunscreen agent is to absorb UVB radiation, with

a peak absorption at approximately 289 nm.<sup>[1]</sup> It is practically insoluble in water but miscible with alcohols and oils.

## Toxicological Profile

The publicly available toxicological data for **Cinoxate** is sparse. Unlike modern sunscreen ingredients, it has not been subjected to the rigorous battery of tests now required by regulatory agencies. The following sections summarize the available information for key toxicological endpoints.

### Acute Toxicity

There is a lack of available data on the acute oral, dermal, or inhalation toxicity of **Cinoxate**.

Table 1: Acute Toxicity Data for **Cinoxate**

Endpoint	Species	Route	Value	Reference
LD50	Not available	Oral	No data available	N/A
LD50	Not available	Dermal	No data available	N/A
LC50	Not available	Inhalation	No data available	N/A

For comparison, the related compound Octinoxate has a reported oral LD50 in rats of >20 mL/kg and >8 g/kg in mice, indicating low acute toxicity.<sup>[2][3]</sup>

### Skin and Eye Irritation

No formal, quantitative studies on the skin or eye irritation potential of **Cinoxate** are publicly available. On rare occasions, derivatives of cinnamic acid have been associated with skin irritation, including symptoms like burning, stinging, pruritus, and erythema.<sup>[3]</sup>

Table 2: Irritation Data for **Cinoxate**

Endpoint	Species	Result	Reference
Skin Irritation	Not available	No data available	N/A
Eye Irritation	Not available	No data available	N/A

## Skin Sensitization and Photoallergenicity

While generally considered to have a low sensitization potential, there are case reports of photoallergic contact dermatitis associated with the use of products containing **Cinoxate**.<sup>[1]</sup> Photoallergy is a delayed hypersensitivity reaction that occurs when skin is exposed to the substance and subsequently to UV radiation. **Cinoxate** is considered a rare photoallergen.

Table 3: Skin Sensitization Data for **Cinoxate**

Test Type	Species	Result	Reference
Human Repeat Insult Patch Test (HRIPT)	Not available	No data available	N/A
Local Lymph Node Assay (LLNA) - EC3 Value	Not available	No data available	N/A
Photopatch Testing	Human	Positive case reports of photoallergic contact dermatitis	

## Genotoxicity

Comprehensive genotoxicity data from a standard battery of tests (e.g., Ames test, chromosome aberration test) is not available for **Cinoxate**. One in vitro study found that **Cinoxate** enhanced the frequency of sister-chromatid exchanges and chromosome aberrations induced by other known mutagens in Chinese hamster ovary cells, suggesting a potential to inhibit DNA excision repair mechanisms.

Table 4: Genotoxicity Data for **Cinoxate**

Assay	Test System	Result	Reference
Ames Test (Bacterial Reverse Mutation)	Not available	No data available	N/A
In Vitro Chromosome Aberration	Chinese Hamster Ovary (CHO K-1) cells	Enhanced aberrations induced by other agents	
In Vitro Sister Chromatid Exchange	Chinese Hamster Ovary (CHO K-1) cells	Enhanced exchanges induced by other agents	

## Carcinogenicity

There are no available carcinogenicity bioassays for **Cinoxate**.

Table 5: Carcinogenicity Data for **Cinoxate**

Study Type	Species	Result	Reference
2-Year Bioassay	Not available	No data available	N/A

## Reproductive and Developmental Toxicity

There are no available studies on the reproductive or developmental toxicity of **Cinoxate**.

Table 6: Reproductive and Developmental Toxicity Data for **Cinoxate**

Study Type	Species	Result	Reference
One- or Two-Generation Study	Not available	No data available	N/A
Prenatal Developmental Toxicity Study	Not available	No data available	N/A

For context, a comprehensive modified one-generation study on Octinoxate in rats found no evidence of reproductive toxicity, though there was equivocal evidence of some developmental effects at the highest dose tested (6,000 ppm), which may have been related to transient effects on maternal body weight.

## Experimental Protocols

Detailed experimental protocols for the early studies on **Cinoxate** are not readily available in the public domain. However, based on current toxicological standards, the following methodologies would be employed to assess the safety of a sunscreen ingredient.

### Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is a standard clinical method to assess the potential of a substance to cause skin irritation and allergic contact sensitization in humans.

- **Induction Phase:** A small amount of the test material (e.g., **Cinoxate** in a suitable vehicle) is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This application is repeated on the same site, typically three times a week for three consecutive weeks (a total of nine applications).
- **Rest Period:** Following the induction phase, there is a 10- to 14-day rest period with no exposure to the test material.
- **Challenge Phase:** After the rest period, the test material is applied to a new, previously untreated skin site. The site is evaluated for any signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, and 72 hours after application.

### Photopatch Testing for Photoallergic Contact Dermatitis

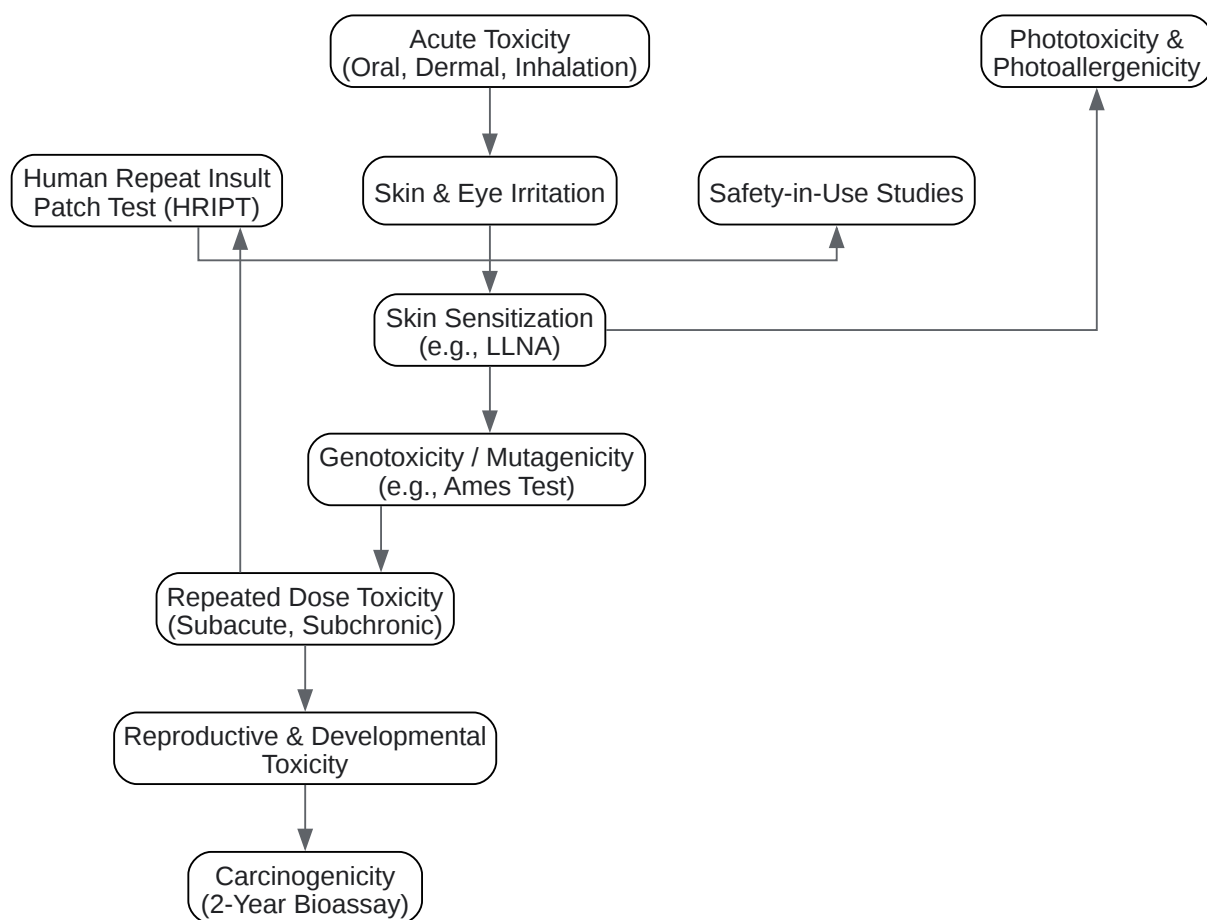
This method is used to diagnose photoallergic reactions and is particularly relevant for **Cinoxate** given the case reports.

- **Application:** Two identical sets of potential photoallergens, including the suspect agent (**Cinoxate**) and standard series allergens, are applied to the subject's back in duplicate under opaque patches.

- Occlusion: The patches are left in place for 24 to 48 hours.
- Irradiation: After the occlusion period, one of the two sets of test sites is uncovered and irradiated with a standardized dose of UVA radiation, typically 5 J/cm<sup>2</sup>. The other set remains covered and serves as the non-irradiated control.
- Reading: Both the irradiated and non-irradiated sites are evaluated for skin reactions at 24, 48, and sometimes 72 or 96 hours after irradiation. A positive photoallergic reaction is characterized by an eczematous reaction at the irradiated site, with a negative or much weaker reaction at the non-irradiated control site.

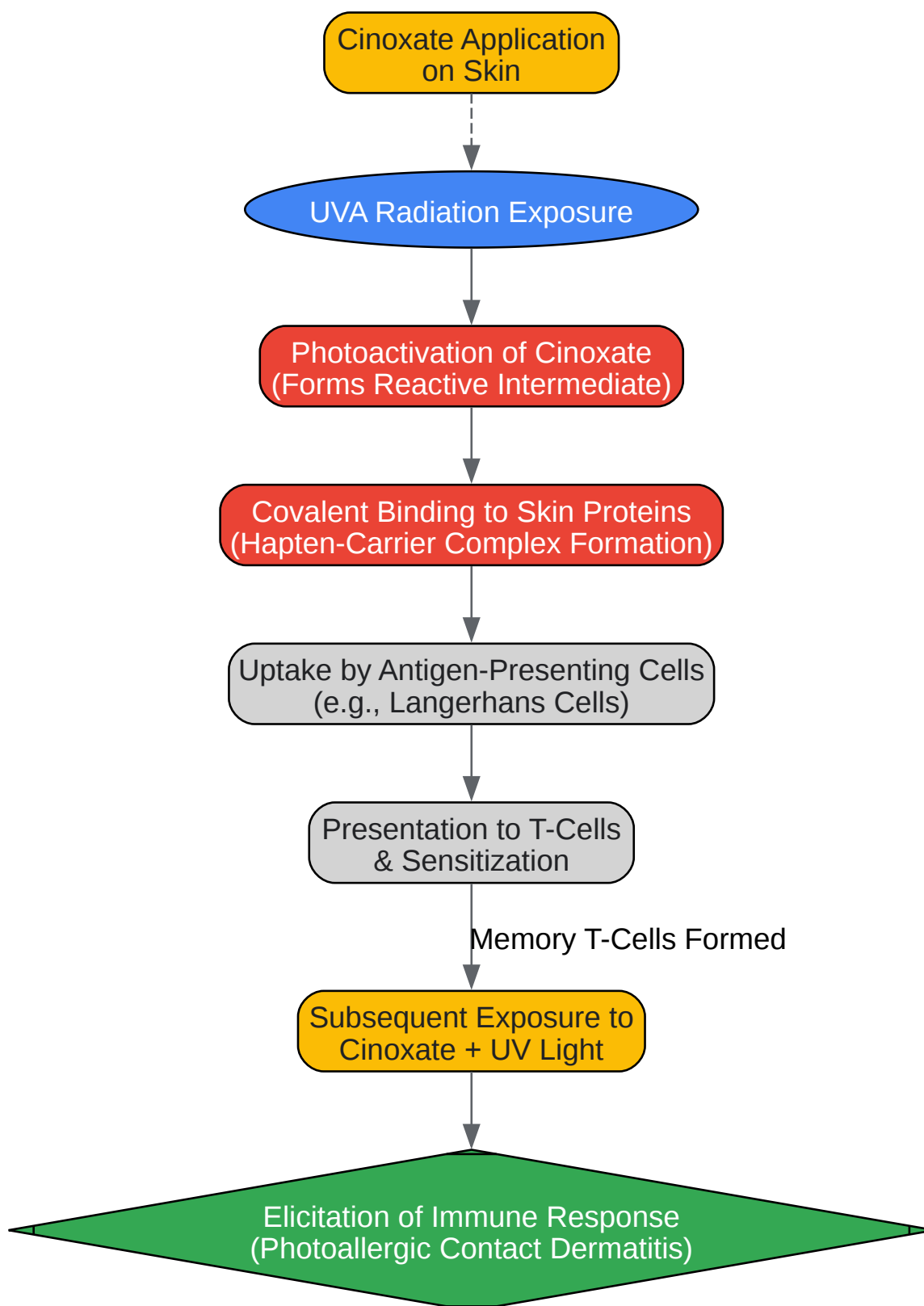
## Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts relevant to the toxicological assessment and known effects of **Cinoxate**.



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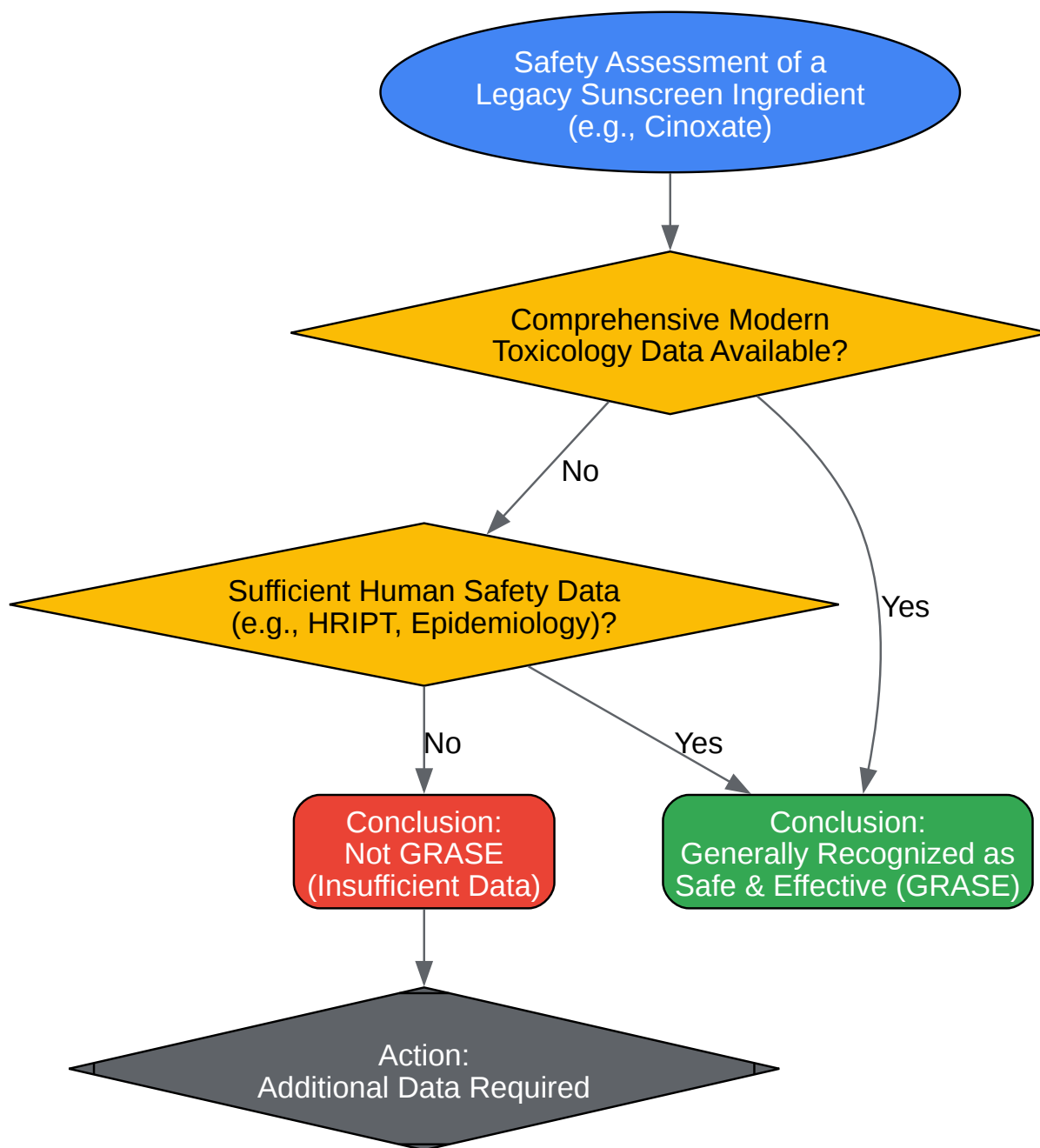
Caption: Standard toxicological data workflow for a cosmetic ingredient.



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Caption: Proposed mechanism of photoallergic contact dermatitis from **Cinoxate**.





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## References

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